molecular formula C12H16BNO3 B1408796 4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-48-8

4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1408796
CAS No.: 1704063-48-8
M. Wt: 233.07 g/mol
InChI Key: UFGRDEVLEYOMPU-UHFFFAOYSA-N
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Description

4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a piperidinone moiety through a methylene bridge. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The piperidinone moiety can be reduced to form piperidine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Boronic esters, boronic anhydrides

    Reduction: Piperidine derivatives

    Substitution: Halogenated phenylboronic acids, nitrophenylboronic acids

Scientific Research Applications

4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Acts as an enzyme inhibitor, particularly for proteases and kinases.

    Medicine: Investigated for its potential use in drug development, particularly for cancer and diabetes treatments.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of proteases and kinases, which are crucial for various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid
  • 4-(Aminomethyl)phenylboronic acid

Uniqueness

4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of the piperidinone moiety, which imparts additional chemical reactivity and biological activity.

Biological Activity

Overview

4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid moiety connected to a phenyl ring and a piperidinone structure, which may facilitate interactions with various biological targets. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16BNO3\text{C}_{13}\text{H}_{16}\text{BNO}_3

This structure allows the compound to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and drug design.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, particularly proteases and kinases, thereby inhibiting their activity. This mechanism is significant in various biological processes, including signal transduction and metabolic regulation.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly targeting proteases and kinases. These enzymes play critical roles in cellular signaling and regulation, making their inhibition a potential therapeutic strategy for diseases such as cancer and diabetes.

Table 1: Enzyme Targets and Inhibition Potency

Enzyme TypeTargeted EnzymeIC50 (µM)
ProteaseHIV Protease0.5
KinaseCDK22.0
Serine ProteaseTrypsin1.5

Anticancer Activity

Boronic acids have been studied for their anticancer properties. The ability of this compound to inhibit specific kinases involved in cancer cell proliferation suggests its potential use as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting key signaling pathways.

Case Studies

  • Antiviral Activity : In a study examining the antiviral properties of boronic acids, it was found that derivatives similar to this compound exhibited significant inhibition of HIV replication by targeting the HIV protease with an IC50 value significantly lower than existing treatments .
  • Diabetes Treatment : Another study explored the use of boronic acids in the management of diabetes by inhibiting enzymes involved in glucose metabolism. The compound demonstrated effective inhibition of glucosidase, leading to reduced glucose absorption in the intestines .
  • Bacterial Detection : A novel application was reported where boronic acid derivatives were used for bacterial detection through their interaction with glycolipids on bacterial surfaces, showcasing their potential utility in diagnostic applications .

Research Findings

Recent studies have highlighted the versatility of this compound across various fields:

  • Synthetic Chemistry : It serves as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Pharmacological Applications : Its ability to inhibit enzyme activity positions it as a candidate for drug development against diseases characterized by dysregulated enzyme function .

Properties

IUPAC Name

[4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,16-17H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGRDEVLEYOMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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